Benzyl chlorooxalate
Overview
Description
Benzyl chlorooxalate, also known as Benzyl 2-Chloro-2-oxoacetate, is a chemical compound with the CAS number 35249-73-1 . It contains a total of 20 atoms; 7 Hydrogen atoms, 9 Carbon atoms, 3 Oxygen atoms, and 1 Chlorine atom . The molecule contains a total of 20 bonds. There are 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 acyl halogenide (aliphatic) .
Synthesis Analysis
Benzyl chlorooxalate can be synthesized using benzyl alcohol and phosgene . The reaction flask is gently shaken while benzyl alcohol is added rapidly through a separatory funnel. The flask is allowed to stand in the ice bath for 30 minutes and at room temperature for 2 hours .Molecular Structure Analysis
The benzyl chlorooxalate molecule contains a total of 20 bonds. There are 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 acyl halogenide (aliphatic) .Chemical Reactions Analysis
Benzyl chlorooxalate can undergo various reactions. For example, it can react with sodium salts of carboxylic acids to produce the corresponding benzyl esters . It can also undergo hydrolysis with hot water to form benzyl alcohol .Physical And Chemical Properties Analysis
Benzyl chlorooxalate is a colorless liquid which fumes in moist air. It has a pungent odor and is irritating to the mucous membranes and the eyes . The solubility of benzyl chlorooxalate in water is 0.33 g/L at 4 ℃, 0.49 g/L at 20 ℃, and 0.55 g/L at 30 ℃ .Scientific Research Applications
Production of Benzyl Alcohol
Benzyl chlorooxalate can be used in the production of benzyl alcohol . A marine bacterium was isolated and selected for the conversion of benzaldehyde to benzyl alcohol, which is an important chemical employed as a precursor for producing esters for cosmetics and other industries . This process is of interest for sustainable processes .
Synthesis of Other Compounds
Benzyl chlorooxalate can be used in the synthesis of other compounds . For example, it has been used in the synthesis of methyl pyrrole and 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-benzaldehyde .
Biocatalysis
Benzyl chlorooxalate can be used in biocatalysis . Biocatalysis is a sub-discipline of enzymology that uses natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions. This process is environmentally friendly and sustainable .
Two-Phase Biocatalysis
Benzyl chlorooxalate can be used in two-phase biocatalysis . Two-phase biocatalysis is a type of biocatalysis where two immiscible phases are used. This process allows higher initial substrate concentrations .
Whole Cell Immobilization
Benzyl chlorooxalate can be used in whole cell immobilization . Whole cell immobilization is a process where cells are physically confined or localized in a certain defined region of space with retention of their catalytic activities and can be used over an extended period .
Continuous Flow Reactor
Benzyl chlorooxalate can be used in a continuous flow reactor . A continuous flow reactor is a type of reactor where the feed to the reactor and the discharge from it are continuous. The use of a continuous flow reactor packed with immobilized cells enabled a 9.5-fold increase in productivity when compared with the fed-batch stirred reactor system .
Safety and Hazards
Benzyl chlorooxalate is considered hazardous. It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
benzyl 2-chloro-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZSRQSUXWJLEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452133 | |
Record name | benzyl chlorooxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl chlorooxalate | |
CAS RN |
35249-73-1 | |
Record name | benzyl chlorooxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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